molecular formula C11H9Cl2F3OS B14035354 1-Chloro-1-(3-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(3-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14035354
M. Wt: 317.2 g/mol
InChI Key: XVVCTXGQSPEMNM-UHFFFAOYSA-N
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Description

This compound features a propan-2-one backbone substituted with a chloromethyl group at the 3-position and a trifluoromethylthio group at the 4-position of the aromatic ring. Its molecular formula is C₁₁H₁₀Cl₂F₃OS (molecular weight: 331.17 g/mol). The chloromethyl (–CH₂Cl) moiety may contribute to reactivity in nucleophilic substitutions or cross-coupling reactions.

Properties

Molecular Formula

C11H9Cl2F3OS

Molecular Weight

317.2 g/mol

IUPAC Name

1-chloro-1-[3-(chloromethyl)-4-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H9Cl2F3OS/c1-6(17)10(13)7-2-3-9(8(4-7)5-12)18-11(14,15)16/h2-4,10H,5H2,1H3

InChI Key

XVVCTXGQSPEMNM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)SC(F)(F)F)CCl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-Chloro-1-(3-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity . Industrial production methods may involve large-scale batch processes with stringent control over reaction parameters to ensure consistency and safety.

Chemical Reactions Analysis

1-Chloro-1-(3-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-Chloro-1-(3-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biochemical interactions and pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Chloro-1-(3-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one exerts its effects involves interactions with specific molecular targets. These interactions can lead to the activation or inhibition of certain biochemical pathways, depending on the context of its use. The exact molecular targets and pathways are subjects of ongoing research and may vary based on the application .

Comparison with Similar Compounds

Structural Analog: 1-Chloro-1-(3-(chloromethyl)-2-(methylthio)phenyl)propan-2-one

  • Molecular Formula : C₁₁H₁₂Cl₂OS
  • Molecular Weight : 263.18 g/mol
  • Substituents : Methylthio (–SCH₃) at the 2-position instead of –SCF₃ at the 4-position .
  • Key Differences: The methylthio group is less electronegative and lipophilic than trifluoromethylthio, reducing oxidative stability and membrane permeability. Substituent position (2- vs.

Analog with Trifluoromethyl Group: 4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine

  • Molecular Formula: C₁₂H₁₃ClF₃NO
  • Molecular Weight : 279.68 g/mol
  • Substituents : Trifluoromethyl (–CF₃) instead of –SCF₃ and a morpholine ring .
  • – The morpholine ring introduces basicity and solubility in polar solvents, contrasting with the neutral propan-2-one core.

Hydrazinylidene Derivative: 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one

  • Molecular Formula : C₁₀H₁₀ClN₂O₂
  • Molecular Weight : 228.65 g/mol
  • Substituents : Hydrazinylidene group (–NH–N=C–) instead of aromatic substituents .
  • Key Differences :
    – The hydrazinylidene moiety enables tautomerism and coordination chemistry, unlike the static aromatic substituents in the target compound.
    – Reduced steric bulk may facilitate crystallization but limit bioactivity compared to bulkier aromatic analogs.

Physical and Chemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound 331.17 Not reported –SCF₃, –CH₂Cl
1-Chloro-1-(3-(chloromethyl)-2-(SCH₃)phenyl)propan-2-one 263.18 Not reported –SCH₃, –CH₂Cl
4-[2-(Chloromethyl)-4-CF₃-phenyl]morpholine 279.68 52–54 –CF₃, morpholine
3-Chloro-1-(thiophen-2-yl)propan-1-one 186.66 Not reported Thiophene, –COCl
  • Trends :
    – Trifluoromethylthio/trifluoromethyl groups increase molecular weight and melting points compared to methylthio or hydrazinylidene derivatives.
    – Chloromethyl groups enhance reactivity but may reduce thermal stability due to C–Cl bond lability.

Crystallography and Solid-State Behavior

  • Hydrogen bonding patterns in analogs (e.g., hydrazinylidene derivatives) are influenced by substituent electronegativity ().

Biological Activity

1-Chloro-1-(3-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with significant potential in medicinal chemistry due to its unique structure, which includes halogenated groups that enhance its biological activity. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H9Cl2F3OS
  • Molecular Weight : 317.15 g/mol
  • CAS Number : 1804262-41-6

The compound features a chloromethyl group and a trifluoromethylthio group attached to a phenyl ring, contributing to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. The presence of electronegative fluorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites in proteins or nucleic acids. This interaction can lead to enzyme inhibition or disruption of cellular processes, making it a candidate for therapeutic applications.

Enzyme Inhibition

Research indicates that compounds similar to this compound can inhibit various enzymes involved in metabolic pathways. The chloromethyl and trifluoromethylthio groups influence the binding affinity and specificity towards these enzymes.

Cytotoxicity and Antimicrobial Activity

Studies have shown that halogenated compounds exhibit varying degrees of cytotoxicity against cancer cell lines. Preliminary data suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

Case Studies

  • Cytotoxic Effects on Cancer Cell Lines
    • A study evaluated the cytotoxic effects of several halogenated phenylpropanones, including this compound, on human cancer cell lines. Results indicated significant growth inhibition, suggesting potential as an anticancer agent.
  • Enzyme Interaction Studies
    • Research focused on the interaction of this compound with specific enzymes involved in drug metabolism. The findings demonstrated that the compound could effectively inhibit enzyme activity, leading to altered drug metabolism profiles.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
1-Chloro-1-(4-chloromethyl)-3-(difluoromethoxy)phenyl)propan-2-oneC11H10Cl2F2O2Contains difluoromethoxy instead of trifluoromethylthio group
1-Chloro-1-[4-chlorophenyl]propan-2-oneC10H9ClOLacks fluorinated groups, affecting reactivity

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